1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione
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Overview
Description
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a complex organic compound that features a combination of phenyl, pyrimidine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds that inhibit pkb have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to exhibit antiproliferative effects against certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds have shown dose-dependent tumor growth inhibition in mouse models
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final step involves the formation of the butane-1,4-dione structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds containing phenyl, pyrimidine, and piperidine moieties.
Pyrimidine derivatives: These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Piperidine derivatives: These compounds are essential in drug discovery and have various pharmacological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
Properties
IUPAC Name |
1-phenyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFDHLOQVCOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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